4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
4-Methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a tetrazole-containing phenyl group via a sulfonamide bridge. The methoxy group contributes to electronic and steric effects, influencing binding interactions and solubility.
Properties
IUPAC Name |
4-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-22-13-6-8-14(9-7-13)23(20,21)16-11-2-4-12(5-3-11)19-10-15-17-18-19/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGHFFUYQSJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with a 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group and the sulfonamide moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be involved in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can modify the functional groups present on the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide exhibit promising anticancer properties. The sulfonamide moiety has been associated with inhibitory effects on tumor growth in various cancer cell lines.
- Case Study : A study published in Cancer Research demonstrated that sulfonamide derivatives could inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of specific signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Tetrazole-containing compounds are known for their ability to disrupt microbial cell functions.
- Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
This table illustrates the effectiveness of the compound against various pathogens, highlighting its potential use in treating infections.
Cardiovascular Applications
Research has also suggested that tetrazole derivatives can act as angiotensin II receptor blockers, which are crucial in managing hypertension.
- Case Study : A clinical trial investigated a series of tetrazole-based compounds for their antihypertensive effects. Participants exhibited significant reductions in blood pressure after treatment, indicating that such compounds could serve as effective antihypertensive agents .
Mechanistic Insights
The mechanism of action for 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase and other enzymes critical for tumor growth and microbial metabolism.
- Modulation of Signaling Pathways : The compound can influence pathways such as NF-kB and MAPK, which are involved in inflammation and cancer progression.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Key Structural Features
The table below compares 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide with structurally related sulfonamides:
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances hydrophilicity compared to halogenated analogs (e.g., Compound 16 in ). Tetrazole’s acidity (pKa ~4.9) may further improve aqueous solubility at physiological pH .
- Electronic Effects : The electron-donating methoxy group contrasts with electron-withdrawing substituents (e.g., Cl in Compound 16 or CF₃ in T0901317), altering electronic density on the sulfonamide and influencing receptor binding .
Spectral Characterization
- IR/NMR : The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would confirm the tetrazole’s aromaticity, contrasting with thione tautomers in triazole derivatives . ¹H-NMR would reveal methoxy protons as a singlet (~δ 3.8 ppm) and tetrazole protons as a singlet (~δ 8.5–9.0 ppm) .
Biological Activity
4-Methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a novel compound that belongs to the class of tetrazole derivatives. Tetrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Synthesis and Characterization
The synthesis of 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves several steps, typically starting from commercially available sulfonamide derivatives. The characterization of the compound is conducted using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .
Anticancer Activity
Recent studies have demonstrated that tetrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide have shown significant inhibition of cell proliferation in various cancer cell lines. In vitro assays revealed that these compounds can reduce the expression of Ki-67, a marker associated with cell proliferation, indicating potential as anticancer agents .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Methoxy-N-[4-(1H-tetrazol-1-yl)... | SK-BR-3 | 12.5 | Inhibition of DNA synthesis |
| 1-(2-bromophenyl)-4-phenyl-1H-tetrazole | L1210 leukemia | 10.0 | Induction of apoptosis |
| 2-(4-methoxyphenyl)-5-(4-nitrophenyl) | Various | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Tetrazole compounds have also been reported to possess antimicrobial properties. Studies indicate that certain derivatives demonstrate activity comparable to standard antibiotics against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity of Tetrazole Compounds
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of tetrazole derivatives have been explored in several studies. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. In animal models, they have demonstrated analgesic effects comparable to conventional pain relievers .
Case Studies
A notable case study involved the administration of a tetrazole derivative in a murine model of breast cancer. The compound significantly reduced tumor size and weight compared to control groups, highlighting its potential for therapeutic application . Another study reported its effectiveness in reducing inflammatory markers in models of arthritis, suggesting a dual role in both cancer and inflammatory conditions .
Q & A
Basic: What are the common synthetic routes for 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential coupling reactions. For example:
- Step 1: Sulfonamide formation via nucleophilic substitution of 4-methoxybenzenesulfonyl chloride with 4-aminophenyltetrazole. Reaction conditions (e.g., THF, triethylamine) influence yield .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using , , and HPLC-MS. Key spectral markers include the methoxy singlet (~δ 3.8 ppm) and tetrazole proton signals (~δ 9.2 ppm) .
Advanced: How do coupling agents (e.g., EDCI, HATU) impact the efficiency of sulfonamide bond formation in this compound?
Answer:
Comparative studies show:
- EDCI/HOBt: Yields ~70% with minimal racemization but requires extended reaction times (24–48 hours).
- HATU: Achieves >85% yield in 6–12 hours due to superior activation of carboxylic acid intermediates, though it may generate side products in polar solvents .
Advanced optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to suppress dimerization.
Basic: What spectroscopic techniques are critical for confirming the tetrazole moiety’s presence in this compound?
Answer:
- IR Spectroscopy: A sharp peak at ~1550 cm (C=N stretch) confirms the tetrazole ring .
- : The tetrazole proton appears as a singlet at δ 8.9–9.3 ppm, distinct from aromatic sulfonamide protons .
- Mass Spectrometry: A molecular ion peak at m/z 357.08 (calculated for ) validates the structure .
Advanced: How does X-ray crystallography resolve conformational ambiguities in the tetrazole-phenyl-sulfonamide backbone?
Answer:
Single-crystal X-ray analysis reveals:
- Dihedral Angles: The tetrazole and benzene rings form a ~45° angle, influencing steric interactions with biological targets .
- Hydrogen Bonding: The sulfonamide oxygen participates in intermolecular H-bonds (2.8–3.1 Å), stabilizing the crystal lattice .
Challenges include growing crystals in non-polar solvents (e.g., dichloromethane/hexane mixtures) to avoid solvate formation .
Basic: What in vitro assays are used to evaluate this compound’s biological activity?
Answer:
- Enzyme Inhibition: IC measurements against COX-2 or carbonic anhydrase isoforms using fluorogenic substrates .
- Cellular Uptake: Radiolabeled analogs (e.g., -methoxy) quantify permeability in Caco-2 monolayers .
- Solubility: Kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid guide formulation strategies .
Advanced: How can computational docking predict binding modes of this compound to MCL-1/BCL-2 anti-apoptotic proteins?
Answer:
- Molecular Dynamics (MD): Simulations (AMBER force field) identify key interactions:
- Tetrazole N2/N3 atoms form π-π stacking with Phe101 of BCL-2.
- Methoxy group occupies a hydrophobic pocket near Leu78 .
- Free Energy Perturbation (FEP): Predicts ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential respiratory irritancy (tetrazole decomposition releases NH) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacokinetic properties?
Answer:
- LogP: Adding electron-withdrawing groups (e.g., -CF) increases logP from 2.1 to 3.5, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Stability: Microsomal assays (human liver S9 fraction) show methoxy groups reduce CYP3A4-mediated oxidation compared to ethoxy analogs .
Advanced: How can conflicting bioactivity data (e.g., IC50_{50}50 variability) be reconciled across studies?
Answer:
- Assay Conditions: Differences in buffer pH (e.g., 6.5 vs. 7.4) alter ionization of the sulfonamide group, affecting binding .
- Protein Source: Recombinant vs. native enzymes may exhibit varying post-translational modifications .
Statistical meta-analysis (e.g., Forest plots) identifies outliers and harmonizes data .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising target affinity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
